molecular formula C14H20O3Si B12612343 4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol CAS No. 918495-53-1

4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol

Cat. No.: B12612343
CAS No.: 918495-53-1
M. Wt: 264.39 g/mol
InChI Key: JOOGSPCGLBAXAI-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is a phenolic compound featuring two distinct substituents:

  • 2-position: A 3-(trimethylsilyl)prop-2-yn-1-yl group (–C≡C–CH₂Si(CH₃)₃), introducing steric bulk and silicon-mediated stabilization of the alkyne moiety.

This combination of polar and hydrophobic groups makes the compound unique in applications such as organic synthesis intermediates, materials science, or bioactive molecule design. The trimethylsilyl (TMS) group stabilizes the alkyne against undesired reactions while enabling controlled functionalization .

Properties

CAS No.

918495-53-1

Molecular Formula

C14H20O3Si

Molecular Weight

264.39 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-2-(3-trimethylsilylprop-2-ynyl)phenol

InChI

InChI=1S/C14H20O3Si/c1-18(2,3)10-4-5-12-11-13(17-9-8-15)6-7-14(12)16/h6-7,11,15-16H,5,8-9H2,1-3H3

InChI Key

JOOGSPCGLBAXAI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC1=C(C=CC(=C1)OCCO)O

Origin of Product

United States

Biological Activity

4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol, with the molecular formula C14H20O3Si and a molecular weight of 264.39 g/mol, is a compound of interest in various biological research contexts. Its potential applications span anti-inflammatory, cytotoxic, and other therapeutic activities. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound.

PropertyValue
CAS Number 918495-53-1
Molecular Formula C14H20O3Si
Molecular Weight 264.39 g/mol
IUPAC Name 4-(2-hydroxyethoxy)-2-(3-trimethylsilylprop-2-ynyl)phenol
Canonical SMILES CSi(C)C#CCC1=C(C=CC(=C1)OCCO)O

Anti-inflammatory Effects

Research indicates that compounds similar to 4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol exhibit significant anti-inflammatory properties. A study involving similar phenolic compounds demonstrated that they could inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in LPS-stimulated macrophages. This suggests that derivatives of this compound may also possess similar inhibitory effects on inflammatory pathways .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have shown that certain structural analogs can reduce cell viability in cancer cell lines. For instance, when treated with concentrations ranging from 10 to 100 µg/mL, significant reductions in cell viability were observed, indicating potential applications in cancer therapy . The cytotoxic effects were linked to the ability of these compounds to induce apoptosis in targeted cells.

Case Studies and Research Findings

  • Case Study: Inhibition of Pro-inflammatory Cytokines
    • A study evaluated the impact of similar compounds on RAW264.7 cells treated with LPS. Results indicated that treatments significantly reduced TNF-α and CCL2 levels, suggesting a robust anti-inflammatory mechanism .
  • Case Study: Cytotoxicity Assessment
    • Another investigation assessed the cytotoxic effects of related phenolic compounds on various cancer cell lines. The findings revealed that at higher concentrations, these compounds could effectively inhibit cell proliferation, making them candidates for further development as chemotherapeutic agents .

Scientific Research Applications

Material Science

4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is utilized in the development of advanced materials due to its chemical stability and functional properties. It can serve as a cross-linking agent in polymer formulations, enhancing mechanical strength and thermal stability.

Case Study: Polymer Composites
A study demonstrated that incorporating this compound into polymer matrices significantly improved the thermal stability of the resulting composites. The addition of 4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol resulted in increased char yield upon combustion, indicating enhanced fire resistance .

Pharmaceutical Applications

The compound's phenolic structure is indicative of potential biological activity. Research has suggested that derivatives of this compound may exhibit antioxidant properties, making them candidates for pharmaceutical applications.

Case Study: Antioxidant Activity
In vitro studies have shown that 4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol demonstrates significant free radical scavenging activity. This property could be harnessed in the formulation of nutraceuticals aimed at combating oxidative stress-related diseases .

Organic Synthesis

In organic chemistry, this compound acts as an important intermediate for synthesizing more complex molecules. Its ability to undergo various transformations makes it a versatile building block in synthetic pathways.

Case Study: Synthesis of Antibody Drug Conjugates
Research has explored using this compound as a linker in antibody-drug conjugates (ADCs). The trimethylsilyl group facilitates selective conjugation to antibodies, allowing for targeted delivery of cytotoxic agents to cancer cells . This application underscores the compound's potential in developing novel cancer therapies.

Comparative Analysis of Applications

Application AreaKey BenefitsRelevant Studies
Material ScienceEnhanced thermal stability and mechanical strengthPolymer composites study
Pharmaceutical ApplicationsAntioxidant properties for health benefitsIn vitro antioxidant study
Organic SynthesisVersatile intermediate for complex molecule synthesisADC development research

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares substituents, molecular weights, and key properties of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 2: –C≡C–CH₂Si(CH₃)₃; 4: –OCH₂CH₂OH ~306.5 Hydrophilic TMS-alkyne hybrid
4-[1-(4-Methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-yl]phenol 4: –C≡C–CH₂Si(CH₃)₃ linked to 4-methoxyphenyl; 4: –OH ~315.1 Methoxyphenyl enhances aromaticity; lower solubility due to bulky substituents
(2-(4-(trimethylsilyl)but-3-yn-1-yl)phenyl)methanol Phenyl with –CH₂OH and –C≡C–Si(CH₃)₃ ~260.4 Methanol group increases polarity; shorter alkyne chain
4-(2-(4-(2-Hydroxyethoxy)phenyl)propan-2-yl)phenol 4: –OCH₂CH₂OH; propan-2-yl bridge ~286.3 Lacks TMS; propan-2-yl increases rigidity
3-Methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol 3: –OCH₃; 4: –CH₂CH=CHPh ~254.3 Conjugated ene system; no silicon
Key Observations:
  • TMS-Alkyne vs. Propenyl Groups: The TMS-alkyne in the target compound offers synthetic versatility (e.g., desilylation for further coupling) compared to non-silylated alkynes or alkenes .
  • Hydroxyethoxy vs. Methanol: The –OCH₂CH₂OH group in the target compound improves water solubility relative to –CH₂OH analogs .
Efficiency Notes:
  • Bulky TMS groups may reduce reaction yields due to steric hindrance.
  • Hydroxyethoxy substituents require protection-deprotection strategies to prevent side reactions.

Spectroscopic and Physical Properties

  • HRMS () : Compound 5g showed HRMS (EI) m/z 315.1385 (calculated) and 315.1385 (observed), confirming precise mass matching .
  • Thermal Stability (): Phenolic compounds with hydroxyethoxy groups decompose into smaller fragments (e.g., 4,4′-(1-methylethylidene)bis-phenol) during pyrolysis.

Reactivity and Functionalization Potential

  • TMS-Alkyne Reactivity : The TMS group can be selectively removed (e.g., via fluoride ions) to generate terminal alkynes for click chemistry or cross-coupling .
  • Hydroxyethoxy Group : Capable of hydrogen bonding or ether cleavage under acidic conditions, enabling conjugation with other molecules.

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